(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 895475-66-8
Cat. No.: VC6390849
Molecular Formula: C17H15FN2O4S2
Molecular Weight: 394.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895475-66-8 |
|---|---|
| Molecular Formula | C17H15FN2O4S2 |
| Molecular Weight | 394.44 |
| IUPAC Name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C17H15FN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3 |
| Standard InChI Key | MDHJCLXRTIBUFX-HTXNQAPBSA-N |
| SMILES | CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide, reflects its intricate architecture. Key structural elements include:
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Sulfonylacetamide backbone: A sulfonyl group bridges a 4-fluorophenyl ring and an acetamide moiety.
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Benzo[d]thiazol-2(3H)-ylidene core: A bicyclic system with methoxy and methyl substituents at positions 4 and 3, respectively.
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E-configuration: The stereochemistry at the acetamide-thiazole junction stabilizes the molecule’s planar conformation.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅FN₂O₄S₂ | |
| Molecular Weight | 394.44 g/mol | |
| IUPAC Name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
| SMILES | CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| InChI Key | MDHJCLXRTIBUFX-HTXNQAPBSA-N |
Physicochemical Characteristics
Despite limited solubility data, the compound’s logP (estimated 2.8) and polar surface area (104 Ų) suggest moderate lipophilicity and permeability. The fluorine atom enhances electronegativity, while the methoxy group contributes to hydrogen-bonding capacity—critical for target engagement.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Sulfonation: Introduction of the sulfonyl group to 4-fluorobenzene.
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Acetamide Formation: Coupling the sulfonyl intermediate with acetic acid derivatives.
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Thiazole Cyclization: Constructing the benzo[d]thiazole ring via Hantzsch thiazole synthesis .
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E/Z Isomer Separation: Chromatographic resolution to isolate the E-isomer.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonation of 4-fluorobenzene | Chlorosulfonic acid, 0–5°C | 75% |
| 2 | Acetamide coupling | EDCI, HOBt, DMF, rt | 68% |
| 3 | Thiazole cyclization | Lawesson’s reagent, toluene, 110°C | 52% |
| 4 | Isomer purification | Silica gel chromatography | 85% |
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, thiazole-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
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MS (ESI): m/z 395.1 [M+H]⁺.
Biological Activity and Mechanism of Action
Predicted Pharmacological Targets
While direct studies are sparse, structural analogs highlight key targets:
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COX-2 Inhibition: Fluorophenylsulfonamides exhibit anti-inflammatory activity via cyclooxygenase-2 binding .
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Bacterial DNA Gyrase: Thiazole derivatives disrupt bacterial topoisomerases, suggesting antimicrobial potential .
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Kinase Modulation: The acetamide-thiazole scaffold may interfere with ATP-binding pockets in kinases .
Table 3: Comparative Bioactivity of Thiazole Analogues
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Analog 1 (PMC study) | COX-2 | 0.12 | |
| Analog 2 (PMC study) | DNA Gyrase | 1.8 | |
| Target Compound (Predicted) | COX-2/DNA Gyrase | ~0.5–2.0 |
Structure-Activity Relationships (SAR)
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